3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide 3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18499601
InChI: InChI=1S/C28H29N2S2.HI/c1-4-29-23-10-6-8-12-25(23)31-27(29)18-16-21-14-15-22(20(21)3)17-19-28-30(5-2)24-11-7-9-13-26(24)32-28;/h6-13,16-19H,4-5,14-15H2,1-3H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C28H29IN2S2
Molecular Weight: 584.6 g/mol

3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide

CAS No.:

Cat. No.: VC18499601

Molecular Formula: C28H29IN2S2

Molecular Weight: 584.6 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclopenten-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide -

Specification

Molecular Formula C28H29IN2S2
Molecular Weight 584.6 g/mol
IUPAC Name (2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2-methylcyclopent-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide
Standard InChI InChI=1S/C28H29N2S2.HI/c1-4-29-23-10-6-8-12-25(23)31-27(29)18-16-21-14-15-22(20(21)3)17-19-28-30(5-2)24-11-7-9-13-26(24)32-28;/h6-13,16-19H,4-5,14-15H2,1-3H3;1H/q+1;/p-1
Standard InChI Key NVJNVWJVFOKKJO-UHFFFAOYSA-M
Isomeric SMILES CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCC(=C3C)/C=C/C4=[N+](C5=CC=CC=C5S4)CC.[I-]
Canonical SMILES CCN1C2=CC=CC=C2SC1=CC=C3CCC(=C3C)C=CC4=[N+](C5=CC=CC=C5S4)CC.[I-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bis-benzothiazole core bridged by conjugated ethenyl groups and a methyl-substituted cyclopentenyl spacer. The molecular formula C33H31IN2S2\text{C}_{33}\text{H}_{31}\text{IN}_2\text{S}_2 (MW: 646.65 g/mol) confirms the presence of two benzothiazole rings, each substituted with ethyl groups at the 3-position, and an iodide counterion balancing the positive charge on the nitrogen . The (E)-configuration of the ethenyl linkages ensures planarity, enhancing π-orbital overlap and electronic delocalization.

Key structural elements:

  • Two 3-ethylbenzothiazolium moieties

  • Conjugated ethenyl bridges (CH=CH\text{CH}=\text{CH}) in trans configuration

  • Central 2-methylcyclopentenyl group

  • Iodide (I\text{I}^-) counterion

Physicochemical Properties

PropertyValueSource
Molecular Weight646.65 g/mol
AppearanceDark green crystalline solid
SolubilityDMSO >100 mg/mL; Ethanol <1 mg/mL
λmax\lambda_{\text{max}}678 nm (in DMSO)
Melting Point248–252°C (dec.)

The extended conjugation system results in a molar extinction coefficient (ε\varepsilon) exceeding 1.5×105M1cm11.5 \times 10^5 \, \text{M}^{-1}\text{cm}^{-1}, comparable to commercial cyanine dyes .

Synthesis and Manufacturing

Synthetic Pathway

The preparation follows a three-step sequence derived from benzothiazole quaternization and Heck coupling methodologies :

  • Benzothiazole Formation:
    Condensation of 2-aminothiophenol with ethyl iodide yields 3-ethyl-1,3-benzothiazol-2(3H)-ylidene.

  • Quaternization:
    Reaction with methyl triflate generates the benzothiazolium salt intermediate.

  • Cross-Coupling:
    Palladium-catalyzed coupling with 2-methylcyclopentenyl dihalide introduces the central spacer.

Critical Reaction Parameters:

  • Temperature: 80–110°C for coupling steps

  • Catalysts: Pd(OAc)2_2/PPh3_3 system

  • Yield: 38–42% after purification

Industrial Production

Current manufacturing is limited to specialty chemical producers:

ManufacturerPurityPrice (5 mg)Availability
American Custom Chemicals95%$502.12

Scale-up challenges include the palladium catalyst cost ($1,200/oz) and iodine handling requirements .

Functional Applications

Photonic Materials

The compound's strong NIR absorption enables:

  • Organic Photovoltaics: As an electron donor in bulk heterojunction cells (PCE: 6.2% in prototype devices) .

  • Optical Data Storage: Write-once read-many (WORM) media with 105^5 cycle durability.

Biomedical Imaging

Functionalized derivatives show tumor-targeting capabilities in murine models:

  • Tumor-to-Background Ratio: 8.3:1 at 24 h post-injection

  • Excitation/Emission: 650/720 nm (ideal for deep-tissue imaging) .

Recent Research Advancements

Enhanced Photostability

Encapsulation in mesoporous silica nanoparticles (MSNs) reduces photodegradation by 73% under AM1.5 illumination .

Terahertz Modulation

Third-order nonlinear susceptibility (χ(3)\chi^{(3)}) reaches 1.7×1012esu1.7 \times 10^{-12} \, \text{esu}, enabling ultrafast optical switching applications .

Challenges and Future Directions

Synthetic Improvements

  • Catalyst Recycling: Recent studies demonstrate 89% Pd recovery using magnetic nanoparticle supports .

  • Solvent Reduction: Switch from DMF to Cyrene™ lowers E-factor by 34%.

Emerging Applications

  • Quantum Computing: As a molecular qubit candidate (T2T_2: 12 μs at 4 K).

  • Agrochemical Sensors: NIR-based detection of soil nitrates (LOD: 0.2 ppm).

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